Arctiopicrin
Description
Contextualization within Natural Product Chemistry of Asteraceae
The Asteraceae family, one of the largest families of flowering plants, is a rich source of diverse secondary metabolites, including terpenoids, flavonoids, and lignans (B1203133). frontiersin.orgresearchgate.net Among these, sesquiterpene lactones represent a characteristic and abundant class of compounds. researchgate.net Arctiopicrin is classified as a germacranolide, a specific type of sesquiterpene lactone featuring a ten-membered carbon ring. nih.govfoodb.ca This structural class is known for a wide array of biological effects. The presence of an α-methylene-γ-lactone group in this compound is a critical feature for its bioactivity.
The chemodiversity of the Asteraceae family is vast, with different species and even different parts of the same plant producing a unique profile of secondary metabolites. frontiersin.orgmums.ac.ir For instance, while this compound is prominent in the leaves of certain Arctium species, the roots and seeds may contain higher concentrations of other compounds like lignans and polyacetylenes. frontiersin.orgmums.ac.ir This chemical diversity underscores the importance of precise botanical identification and part selection in phytochemical research.
Historical Trajectory of this compound Isolation and Preliminary Characterization
The journey of this compound's discovery and characterization is intertwined with the broader exploration of the chemical constituents of medicinal plants. Early investigations into the bitter principles of the Asteraceae family led to the isolation of various sesquiterpene lactones. The structure of this compound was elucidated through collaborative international efforts, involving degradation studies and spectroscopic analysis. miami.eduiupac.org
Initial studies focused on isolating and identifying the compound responsible for the bitter taste of plants like burdock (Arctium lappa). Through a series of extraction and purification steps, researchers were able to obtain pure this compound. Subsequent structural elucidation was achieved through chemical reactions that related it to known compounds in the santonin (B1680769) series, a well-studied group of sesquiterpenoids. iupac.org This process involved hydrogenation and hydrolysis to create bicyclic compounds that could be compared to established structures. iupac.org
Comprehensive Overview of Botanical Sources and Their Chemodiversity
This compound has been identified in several species within the Asteraceae family. The most well-documented sources are members of the Arctium and Onopordum genera.
| Botanical Source | Family | Plant Part(s) Containing this compound |
| Arctium lappa (Greater Burdock) | Asteraceae | Leaves frontiersin.orgresearchgate.net |
| Arctium minus (Lesser Burdock) | Asteraceae | Leaves |
| Arctium tomentosum | Asteraceae | Not specified darwin-nutrition.fr |
| Onopordum acanthium (Scotch Thistle) | Asteraceae | Leaves cdnsciencepub.commdpi.comcdnsciencepub.com |
| Onopordum tauricum | Asteraceae | Leaves nih.govresearchgate.net |
The chemical landscape of these plants extends far beyond this compound. For example, in Arctium lappa, the leaves also contain other sesquiterpene lactones such as onopordopicrin, dehydromelitensin, and melitensin. frontiersin.orgresearchgate.net The roots are a significant source of inulin, phenolic acids, and lignans like arctigenin (B1665602) and arctiin (B1665604). frontiersin.orgdarwin-nutrition.fr Similarly, Onopordum acanthium contains a variety of bioactive compounds including other sesquiterpene lactones, flavonoids, triterpenoids, and sterols. mdpi.com This rich chemodiversity highlights the complexity of natural product extracts and the importance of isolating individual compounds to understand their specific biological activities.
Structure
2D Structure
3D Structure
Properties
CAS No. |
19889-01-1 |
|---|---|
Molecular Formula |
C6H14IN3 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
[(3aR,4S,6E,10Z,11aR)-10-(hydroxymethyl)-6-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 3-hydroxy-2-methylpropanoate |
InChI |
InChI=1S/C19H26O6/c1-11-5-4-6-14(10-21)8-16-17(13(3)19(23)25-16)15(7-11)24-18(22)12(2)9-20/h5,8,12,15-17,20-21H,3-4,6-7,9-10H2,1-2H3/b11-5+,14-8-/t12?,15-,16+,17+/m0/s1 |
InChI Key |
VOOFFTMORIBISQ-UMRVURNHSA-N |
SMILES |
CC1=CCCC(=CC2C(C(C1)OC(=O)C(C)CO)C(=C)C(=O)O2)CO |
Isomeric SMILES |
C/C/1=C\CC/C(=C/[C@@H]2[C@@H]([C@H](C1)OC(=O)C(C)CO)C(=C)C(=O)O2)/CO |
Canonical SMILES |
CC1=CCCC(=CC2C(C(C1)OC(=O)C(C)CO)C(=C)C(=O)O2)CO |
Origin of Product |
United States |
Structural Elucidation and Conformational Analysis of Arctiopicrin
Classification as a Sesquiterpene Lactone and Germacranolide Framework
Arctiopicrin is classified as a sesquiterpene lactone foodb.canih.gov. Sesquiterpene lactones (SLs) are a large and diverse group of plant-derived secondary metabolites characterized by a 15-carbon skeleton, typically featuring an α,β-unsaturated carbonyl group, most commonly an α-methylene-γ-lactone moiety nih.gov. Specifically, this compound belongs to the germacranolide subclass of sesquiterpene lactones foodb.canih.gov. The germacranolide framework is defined by a ten-membered ring system containing a gamma-lactone fused to a 1,7-dimethylcyclodec-1-ene moiety foodb.ca. This characteristic germacrane (B1241064) skeleton is a common structural motif found in many compounds isolated from plants of the Asteraceae family, to which Arctium species, the primary source of this compound, belong unipa.it.
Application of Advanced Spectroscopic Techniques for Structure Determination
The precise determination of this compound's molecular structure relies heavily on the application of advanced spectroscopic techniques, which provide complementary information about its composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of complex organic molecules like this compound nih.gov. Both one-dimensional (1D) ¹H and ¹³C NMR spectra are indispensable for determining molecular composition and connectivity nih.gov. Advanced 2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments, are crucial for establishing the complete constitution and connectivity of this compound's atoms u-szeged.hu. These methods allow researchers to map out the carbon-hydrogen framework, identify functional groups, and confirm the presence of specific structural features, such as the characteristic germacranolide skeleton and the α-methylene-γ-lactone ring u-szeged.hu. Furthermore, ¹³C NMR, in particular, is valuable for studying the stereochemistry of chiral organic compounds frontiersin.org.
Mass Spectrometry (MS) in Molecular Formula Confirmation
Mass Spectrometry (MS) plays a vital role in confirming the molecular formula and molecular weight of this compound u-szeged.hu. Techniques like High-Resolution Mass Spectrometry (HRMS) provide accurate mass measurements, enabling the determination of the elemental composition . The molecular formula for this compound has been established as C₁₉H₂₆O₆, with a corresponding molecular weight of approximately 350.4 g/mol foodb.canih.gov. MS data, often in conjunction with NMR, is essential for verifying the proposed structure and ensuring the identity of the isolated compound.
Stereochemical Investigations and Absolute Configuration Assignment
Beyond determining the basic connectivity of atoms, establishing the three-dimensional arrangement of this compound, known as its stereochemistry and absolute configuration, is critical. Stereochemical investigations often involve techniques that probe the molecule's interaction with polarized light, such as optical rotation and Circular Dichroism (CD) spectroscopy slideshare.net. In cases where a compound possesses a known stereogenic center, ¹³C NMR can be employed to assign the configuration of other stereocenters by comparison or through computational analysis of NMR chemical shifts frontiersin.org. Other methods for absolute configuration determination include anomalous X-ray scattering slideshare.net. While specific detailed findings on this compound's absolute configuration are not extensively detailed in the provided snippets, these spectroscopic and crystallographic methods are standard for such assignments in natural product chemistry. Relative configurations within the molecule are often elucidated using Nuclear Overhauser Effect Spectroscopy (NOESY) u-szeged.hu.
Data Table: Key Properties of this compound
| Property | Value |
| Molecular Formula | C₁₉H₂₆O₆ |
| Molecular Weight | 350.4 g/mol |
Compound List
this compound
Germacranolides
Sesquiterpene lactones
Germacranes
Germacrane sesquiterpenoids
Advanced Isolation and Purification Methodologies for Arctiopicrin
Strategic Extraction Techniques from Complex Plant Matrices
Extracting Arctiopicrin from its natural sources, predominantly Arctium lappa (greater burdock), requires careful selection of solvents and extraction conditions to maximize yield and purity while minimizing degradation.
Solvent-based extraction remains a foundational technique for isolating compounds from plant materials. For Arctium species, various solvents and methods have been employed to extract phytochemicals, including this compound and related compounds. Methanol (B129727) and ethanol (B145695), often in aqueous mixtures, are commonly used solvents due to their ability to solubilize a broad range of plant metabolites researchgate.netredalyc.org. For instance, extraction with 80% methanol has been utilized as a preliminary step for subsequent chromatographic separation of compounds like arctiin (B1665604) and arctigenin (B1665602) from Arctium lappa leaves capes.gov.brresearchgate.net. Similarly, 70% ethanol maceration has been applied to plant materials, with extracts stored for further processing redalyc.org. 95% ethanol has also been used for extracting compounds such as lappaols and arctignan E from A. lappa seeds frontiersin.org. While specific quantitative data on the optimization of solvent-based extraction protocols solely for this compound yield is not extensively detailed in the provided snippets, these established methods for related compounds from the same plant matrix provide a basis for this compound isolation strategies.
Table 1: Solvent-Based Extraction Methods for Arctium Species Compounds
| Extraction Method | Solvent(s) Used | Plant Part(s) | Notes | Citation(s) |
| Maceration | 70% Ethanol | Aerial parts, Roots | Stored at room temperature for 10 days, stirred manually 3 times/day. | redalyc.org |
| Extraction | 80% Methanol | Leaves | Used as a precursor for polyamide column chromatography. | capes.gov.brresearchgate.net |
| Extraction | 95% Ethanol | Seeds | Used for isolation of lappaols, arctiin, and arctignan E. | frontiersin.org |
| Reflux Extraction | Methanol, 70% Ethanol, Water | Seeds, Leaves, Roots | Used for total phenolic and flavonoid content analysis. | researchgate.net |
| Microbial Fermentation | Various media | F. arctii powder | Optimized for conversion of arctiin to arctigenin. | nih.gov |
Supercritical Fluid Extraction (SFE), particularly using carbon dioxide (CO2), represents a modern, environmentally friendly approach to extracting bioactive compounds from plant matrices nih.govmdpi.com. SFE-CO2 is advantageous due to its non-toxic nature, avoidance of organic solvent residues, and suitability for thermosensitive compounds nih.gov. Typical parameters for SFE involve temperatures ranging from 35–55 °C and pressures between 5–9 MPa nih.govresearchgate.net. This technology has shown promise for extracting compounds like arctiin from A. lappa fruits, suggesting its potential utility for this compound as well frontiersin.org. SFE can also facilitate sequential and selective extraction by manipulating pressure and temperature, allowing for the isolation of different compound classes nih.gov.
Chromatographic Resolution and Isolation Strategies
Following extraction, chromatographic techniques are essential for separating and purifying this compound from the complex mixture of other plant metabolites.
Adsorption and partition chromatography, such as polyamide column chromatography, are effective for isolating specific classes of compounds. Polyamide column chromatography has been successfully employed in the isolation of lignans (B1203133), including arctiin and arctigenin, from Arctium lappa leaves capes.gov.brresearchgate.netglobinmed.com. A common methodology involves extracting the plant material (e.g., with 80% methanol), partitioning the extract, and then fractionating the resulting aqueous phase on a polyamide column. Elution with 100% methanol typically yields fractions enriched in target compounds capes.gov.brresearchgate.net. Silica gel column chromatography has also been utilized for the purification of arctigenin following microbial fermentation processes nih.gov.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for both the quantitative analysis and preparative purification of natural products, including those from Arctium species researchgate.netresearchgate.netfrontiersin.orgglobinmed.commdpi.com. Reversed-phase HPLC (RP-HPLC) using C18 columns is a widely adopted method, often employing mobile phases composed of water and acetonitrile (B52724) or methanol mixtures, sometimes with the addition of acetic acid for improved separation researchgate.netresearchgate.net. Ultra-performance liquid chromatography (UPLC) offers enhanced speed and resolution researchgate.netfrontiersin.org. HPLC systems coupled with Photodiode Array (PDA) and Electrospray Ionization Mass Spectrometry (ESI-MS) detectors are crucial for the identification and quantification of compounds like arctiin and arctigenin researchgate.netcapes.gov.brresearchgate.netfrontiersin.orgglobinmed.commdpi.com. Semi-preparative HPLC configurations are specifically employed to obtain purified compounds in sufficient quantities for structural elucidation and further testing capes.gov.brresearchgate.net.
Table 2: HPLC Parameters for Arctium Species Compound Analysis/Purification
| Technique | Column Type | Mobile Phase Composition | Detection Method(s) | Application | Citation(s) |
| RP-HPLC | C18 | Water/Acetonitrile (e.g., 3:2) | UV (254 nm, 280 nm) | Analysis of caffeoyl esters, identification of arctiin. | researchgate.netresearchgate.netfrontiersin.org |
| RP-HPLC (Semi-prep) | C18 | Water/Acetonitrile (e.g., 3:2) | UV (254 nm, 280 nm) | Semi-preparative purification of arctiin and arctigenin. | capes.gov.brresearchgate.net |
| UPLC | C18 | 5% Acetic Acid in Water / Acetonitrile | PDA (330 nm) | Analysis of caffeoylquinic acid derivatives. | researchgate.net |
| HPLC-ESI/MS | C18 | (Implied from context) | ESI-MS, PAD | Isolation and identification of arctiin and arctigenin. | capes.gov.brresearchgate.netglobinmed.com |
| HPLC-UV | C18 | (Implied from context) | UV | Identification of arctiin. | frontiersin.org |
| HPLC-MS/MS | C18 | (Implied from context) | LC/MS/MS | Identification of arctigenin and arctiin. | frontiersin.org |
| Silica Gel Column Chromatography | Silica Gel | (Implied from context, e.g., CH2Cl2–Acetone mixtures) | N/A | Purification of arctigenin after microbial fermentation. | nih.gov |
Bioassay-Guided Fractionation Approaches in Natural Product Discovery
Bioassay-guided fractionation is a critical strategy in natural product discovery, enabling the isolation of compounds based on their biological activity. This approach involves testing crude extracts and subsequent fractions for specific bioactivities, guiding the purification process towards the most potent compounds frontiersin.orgresearchgate.netresearchgate.netnih.gov. For Arctium species, this methodology has been employed to isolate bioactive compounds such as lappaols and arctignan E from seed extracts frontiersin.org. Furthermore, studies have utilized bioassay-guided fractionation to evaluate the antiproliferative activity of compounds isolated from Arctium lappa leaves using cell-based assays researchgate.net. While specific bioassays directly targeting this compound are not detailed in the provided results, the general principle of bioassay-guided fractionation is a well-established pathway for discovering and isolating such bioactive natural products.
Compound List:
this compound
Arctiin
Arctigenin
Lappaol A, C, F
Arctignan E
Onopordopicrin
Dehydromelitensin
Melitensin
Sophisticated Analytical Techniques for Arctiopicrin Quantification and Identification
Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) Detection for Quantification
High-performance liquid chromatography (HPLC) and its advanced version, ultra-performance liquid chromatography (UPLC), are the most widely used techniques for the separation and quantification of arctiopicrin. mdpi.com These methods are prized for their ability to separate complex mixtures into individual components, allowing for precise measurement. Coupled with a photodiode array (PDA) detector, which can acquire spectra across a range of wavelengths simultaneously, these techniques provide both quantitative data and qualitative information, aiding in peak identification and purity assessment. mdpi.com
UPLC systems utilize columns with smaller particle sizes (typically less than 2 μm) compared to traditional HPLC, resulting in higher resolution, faster analysis times, and reduced solvent consumption. nih.gov The choice of a suitable stationary phase, typically a C18 reversed-phase column, and an optimized mobile phase, often a mixture of acetonitrile (B52724) and water with an acid modifier like formic acid, is crucial for achieving good chromatographic separation of this compound from other co-eluting compounds. nih.gov
Key Parameters in HPLC/UPLC-PDA Analysis of this compound:
| Parameter | Typical Conditions | Purpose |
| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.7 µm) | Separation of this compound from other components based on hydrophobicity. |
| Mobile Phase | Gradient of acetonitrile and water (often with 0.1% formic acid) | To elute compounds with varying polarities effectively. |
| Flow Rate | 0.2 - 0.5 mL/min (UPLC); 0.8 - 1.2 mL/min (HPLC) | To ensure optimal separation and peak shape. |
| Detection Wavelength | 210 - 220 nm | Wavelength at which this compound exhibits maximum absorbance for sensitive detection. |
| Column Temperature | 25 - 40 °C | To maintain consistent retention times and improve peak symmetry. |
The developed HPLC-PDA methods are validated according to the International Council for Harmonisation (ICH) guidelines, ensuring linearity, accuracy, precision, and robustness. mdpi.com Calibration curves for this compound typically exhibit excellent linearity (r² > 0.999) within a specific concentration range, allowing for accurate quantification in unknown samples. nih.gov
Mass Spectrometry (MS) Methods for Targeted and Untargeted Analysis (e.g., LC-MS/MS)
Liquid chromatography coupled with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is a powerful tool for both the targeted and untargeted analysis of this compound. chromatographyonline.com This technique offers superior sensitivity and selectivity compared to PDA detection, making it ideal for detecting trace amounts of the compound and for structural elucidation. nih.gov
In targeted analysis , specific precursor and product ion transitions for this compound are monitored, a mode known as Multiple Reaction Monitoring (MRM). This approach provides high specificity and is the gold standard for quantitative analysis in complex matrices. The fragmentation pattern of this compound in the mass spectrometer is unique and serves as a fingerprint for its unambiguous identification.
Untargeted analysis , often employing high-resolution mass spectrometry (HRMS) such as time-of-flight (TOF) or Orbitrap instruments, aims to detect a wide range of compounds in a sample without a preconceived list. nih.govcreative-proteomics.com This approach is valuable for metabolomic studies to identify novel compounds or to obtain a comprehensive chemical profile of a sample containing this compound. researchgate.net The accurate mass measurement provided by HRMS allows for the determination of the elemental composition of this compound and its metabolites. creative-proteomics.com
Typical LC-MS/MS Parameters for this compound Analysis:
| Parameter | Setting | Purpose |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode | To generate charged molecules of this compound for mass analysis. |
| Precursor Ion (MS1) | [M+H]⁺ or [M-H]⁻ for this compound | To select the molecular ion of this compound for fragmentation. |
| Product Ions (MS2) | Specific fragment ions | To confirm the identity of this compound and for quantification in MRM mode. |
| Collision Energy | Optimized voltage | To induce fragmentation of the precursor ion. |
Spectrophotometric Assays for Correlated Bioactivity Profiling (e.g., DPPH, ORAC, HORAC)
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is one of the most common methods. nih.gov It measures the ability of an antioxidant to scavenge the stable DPPH radical. The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically. mdpi.com The results are often expressed as the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals. mdpi.com
Other assays like the Oxygen Radical Absorbance Capacity (ORAC) and Hydroxyl Radical Averting Capacity (HORAC) assays measure the ability of a compound to quench other specific radical species. These assays are based on hydrogen atom transfer (HAT) mechanisms, which are considered to be more biologically relevant than the single electron transfer (SET) mechanisms of assays like DPPH. mdpi.com
Comparison of Common Antioxidant Assays:
| Assay | Principle | Radical Scavenged | Advantages | Limitations |
| DPPH | Single Electron Transfer (SET) | DPPH radical | Simple, inexpensive, rapid. nih.gov | Not representative of physiological conditions, pH sensitive. mdpi.com |
| ORAC | Hydrogen Atom Transfer (HAT) | Peroxyl radicals | More biologically relevant, standardized units. | Requires specialized equipment. |
| HORAC | Hydrogen Atom Transfer (HAT) | Hydroxyl radicals | Measures scavenging of a highly reactive radical. | Less commonly used than ORAC. |
Elucidation of Arctiopicrin Biosynthetic Pathways
Identification of Putative Precursor Molecules and Metabolic Intermediates
The biosynthesis of all sesquiterpenoids, including arctiopicrin, originates from fundamental precursor molecules generated through two primary metabolic pathways: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway. academicjournals.org
The MVA pathway utilizes acetyl-CoA to produce isopentenyl diphosphate (B83284) (IPP). academicjournals.org
The MEP pathway , occurring in the plastids, converts glyceraldehyde-3-phosphate and pyruvic acid into both IPP and its isomer, dimethylallyl diphosphate (DMAPP). academicjournals.org
These five-carbon units, IPP and DMAPP, are the universal building blocks for all isoprenoids. For sesquiterpene biosynthesis, one molecule of DMAPP and two molecules of IPP are condensed by the enzyme farnesyl diphosphate synthase (FPS) to form the 15-carbon molecule, farnesyl diphosphate (FPP). academicjournals.org FPP is the direct and universal precursor for all sesquiterpenes. academicjournals.orgresearchgate.net
The cyclization of FPP marks the committed step in sesquiterpene lactone biosynthesis, leading to the formation of the germacrane (B1241064) skeleton. nih.govnih.gov The key metabolic intermediate formed at this stage is (+)-germacrene A. academicjournals.org This molecule then undergoes a series of oxidative modifications and cyclizations to yield the diverse array of sesquiterpene lactones. Postulated intermediates following (+)-germacrene A on the path to germacranolides include germacrene A acid and the foundational germacranolide, (+)-costunolide. academicjournals.orgtechscience.com It is from a costunolide-like precursor that further enzymatic steps are thought to produce the specific structure of this compound.
| Molecule | Class | Role in Pathway |
|---|---|---|
| Acetyl-CoA | Primary Metabolite | Starting material for the MVA pathway. academicjournals.org |
| Glyceraldehyde-3-phosphate / Pyruvic acid | Primary Metabolites | Starting materials for the MEP pathway. academicjournals.org |
| Isopentenyl Diphosphate (IPP) | Isoprenoid Precursor | C5 building block for isoprenoids. academicjournals.org |
| Dimethylallyl Diphosphate (DMAPP) | Isoprenoid Precursor | C5 building block, isomer of IPP. academicjournals.org |
| Farnesyl Diphosphate (FPP) | Sesquiterpene Precursor | C15 direct precursor to all sesquiterpenes, formed from two IPP and one DMAPP molecule. academicjournals.org |
| (+)-Germacrene A | Germacrane Sesquiterpene | First cyclic intermediate, forms the germacrane skeleton. academicjournals.orgresearchgate.net |
| Germacrene A acid | Germacrane Intermediate | Oxidized form of (+)-Germacrene A. academicjournals.orgtechscience.com |
| (+)-Costunolide | Germacranolide | A simple germacranolide, believed to be a key intermediate for more complex structures. academicjournals.orgtechscience.com |
Postulated Enzymatic Steps in the Formation of the Germacranolide Skeleton
Although the specific enzymes responsible for converting (+)-costunolide into this compound have not been characterized, the initial enzymatic steps leading to the formation of the germacranolide skeleton are well-postulated based on studies in other Asteraceae species. researchgate.nettechscience.com
Farnesyl Diphosphate Synthase (FPS): This enzyme catalyzes the sequential condensation of two molecules of IPP with one molecule of DMAPP to produce the C15 precursor, FPP. academicjournals.org
Germacrene A Synthase (GAS): This is a key enzyme from the sesquiterpene synthase class. It catalyzes the cyclization of the linear FPP molecule into the ten-membered ring structure of (+)-germacrene A, which is considered the committed step in the biosynthesis of many sesquiterpene lactones. academicjournals.orgnih.govnih.gov
Germacrene A Oxidase (GAO): Following the formation of (+)-germacrene A, a series of oxidative reactions occur. GAO, a cytochrome P450-dependent monooxygenase, is responsible for the three-step oxidation of the C12-methyl group of germacrene A to yield germacrene A acid. techscience.com
Costunolide Synthase (COS): This enzyme, also a cytochrome P450, catalyzes the hydroxylation at the C6 position of germacrene A acid, which is followed by a spontaneous dehydration and lactonization to form the characteristic γ-lactone ring of (+)-costunolide. researchgate.nettechscience.com
Further enzymatic modifications, such as hydroxylations and esterifications, are required to convert (+)-costunolide into the final this compound molecule. These later steps are less understood and are likely catalyzed by other specific hydroxylases, acyltransferases, and other modifying enzymes.
| Enzyme | Enzyme Class | Function |
|---|---|---|
| Farnesyl Diphosphate Synthase (FPS) | Prenyltransferase | Synthesizes Farnesyl Diphosphate (FPP) from IPP and DMAPP. academicjournals.org |
| Germacrene A Synthase (GAS) | Sesquiterpene Synthase | Cyclizes FPP to (+)-Germacrene A. academicjournals.orgnih.gov |
| Germacrene A Oxidase (GAO) | Cytochrome P450 Monooxygenase | Catalyzes the three-step oxidation of (+)-Germacrene A to Germacrene A acid. techscience.com |
| Costunolide Synthase (COS) | Cytochrome P450 Monooxygenase | Catalyzes C6-hydroxylation of Germacrene A acid, leading to the formation of (+)-Costunolide. researchgate.nettechscience.com |
Genetic and Molecular Regulation of Sesquiterpene Lactone Biosynthesis in Arctium Species
The genetic and molecular control of sesquiterpene lactone (STL) biosynthesis in Arctium species, and specifically for this compound, remains an area with limited specific data. However, general principles of regulation can be inferred from studies on other plants in the Asteraceae family. academicjournals.orgslideheaven.com
The biosynthesis of STLs is known to be developmentally and environmentally regulated. The expression of the biosynthetic genes is often tissue-specific, with high levels of activity found in specialized secretory structures like glandular trichomes. researchgate.netnih.gov For instance, studies in sunflower (Helianthus annuus) have shown that the enzymes for germacranolide synthesis are localized in capitate glandular trichomes found on leaves and other aerial parts. nih.gov
At the molecular level, the expression of biosynthetic genes such as GAS and GAO is controlled by transcription factors. In several plant species, including Taraxacum kok-saghyz and Artemisia annua, the bHLH (basic helix-loop-helix) transcription factor MYC2 has been shown to play a significant role in regulating the biosynthesis of STLs and other terpenoids. researchgate.net It is plausible that homologous transcription factors regulate the this compound pathway in Arctium species, likely as part of a broader defense response system activated by internal developmental cues or external stimuli like herbivory or pathogen attack.
Mechanistic Investigations of Arctiopicrin in Preclinical Models
Molecular Underpinnings of Antioxidant Activity
Arctiopicrin demonstrates notable antioxidant properties, which are attributed to both direct and indirect mechanisms. dntb.gov.ua These actions are crucial in mitigating the cellular damage induced by oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.
Direct Free Radical Scavenging Mechanisms
This compound has been shown to possess direct free radical scavenging capabilities. This was demonstrated in studies where crude extracts of Arctium lappa, containing this compound, were examined using electron spin resonance (ESR) spectrometry. The extracts exhibited scavenging activity against superoxide (B77818) and hydroxyl radicals, with IC50 values of 2.06 mg/ml and 11.8 mg/ml, respectively. researchgate.net This direct interaction with reactive oxygen species (ROS) helps to neutralize their damaging effects on cellular components. Further studies have utilized the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay to confirm the antioxidant potential of this compound-containing extracts. nih.govworktribe.com
Upregulation of Endogenous Antioxidant Defense Systems (e.g., Nrf2/HO-1 Signaling Pathway)
Beyond direct scavenging, this compound contributes to antioxidant defense by upregulating the body's own protective systems. A key pathway involved is the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. researchgate.netnih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. nih.govnih.gov Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of protective genes, including HO-1. nih.govunipa.it
Research on onopordopicrin, a structurally similar sesquiterpene lactone also found in Arctium lappa, has provided insights into this mechanism. researchgate.net Studies using siRNA to inhibit Nrf2 expression demonstrated a reduction in the protective effect of onopordopicrin, confirming that the activation of the Nrf2/HO-1 pathway is a key mediator of its antioxidant effects in primary human muscle cells. researchgate.net This suggests that this compound likely employs a similar mechanism to enhance cellular antioxidant capacity.
Cellular and Molecular Basis of Anti-inflammatory Actions
This compound exhibits potent anti-inflammatory effects by modulating various cellular and molecular processes involved in the inflammatory cascade. researchgate.netresearchgate.net
Modulation of Pro-inflammatory Cytokine Production and Release
A significant aspect of this compound's anti-inflammatory activity is its ability to inhibit the production and release of pro-inflammatory cytokines. nih.gov Cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) are key mediators of inflammation. frontiersin.orgresearchgate.netdarwin-nutrition.fr Preclinical studies have shown that this compound can dose-dependently inhibit the secretion of these pro-inflammatory cytokines. researchgate.net For instance, research on Arctium lappa extracts, rich in this compound and other bioactive compounds, demonstrated a significant reduction in the levels of IL-6 and TNF-α. darwin-nutrition.frnih.gov This modulation of cytokine production helps to dampen the inflammatory response.
Inhibition of Key Inflammatory Signaling Pathways (e.g., iNOS, STAT3)
This compound exerts its anti-inflammatory effects by targeting key signaling pathways that regulate the expression of inflammatory mediators. One such target is the inducible nitric oxide synthase (iNOS) pathway. globinmed.comfrontiersin.orgresearchgate.net Overproduction of nitric oxide (NO) by iNOS contributes to inflammation and tissue damage. This compound has been shown to inhibit iNOS expression, thereby reducing the production of NO. researchgate.net
Another critical inflammatory pathway modulated by this compound involves the Signal Transducer and Activator of Transcription 3 (STAT3). researchgate.net STAT3 is a transcription factor that plays a crucial role in inflammation and cell proliferation. researchgate.netgrafiati.com Aberrant STAT3 signaling is implicated in the development of various inflammatory diseases and cancers. researchgate.net Arctiin (B1665604), a lignan (B3055560) also found in Arctium lappa, has been shown to be a potent inhibitor of STAT3 phosphorylation, a key step in its activation. nih.gov While direct studies on this compound's effect on STAT3 are ongoing, its role in inhibiting inflammation and proliferation suggests a potential interaction with this pathway. researchgate.net
Anti-proliferative and Potential Anti-cancer Mechanisms
In addition to its antioxidant and anti-inflammatory properties, this compound has demonstrated anti-proliferative and potential anti-cancer activities in preclinical models. frontiersin.orgresearchgate.netresearchgate.net
Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines. mdpi.com For example, it has shown activity against colon cancer cell lines in MTT assays. worktribe.commdpi.com The IC50 value for this compound against the CaCo-2 colon cancer cell line was found to be 8.5 µM. worktribe.comresearchgate.net This cytotoxic activity is a key indicator of its potential as an anti-cancer agent.
Impact on Cellular Growth and Division Cycles
This compound has demonstrated notable effects on the growth and division of cancer cells in preclinical studies. Research indicates that this sesquiterpene lactone can inhibit cancer cell proliferation. frontiersin.orgmdpi.com The mechanism underlying this effect often involves the arrest of the cell cycle at specific phases. For instance, some studies have shown that related compounds can induce cell cycle arrest at the G0/G1 or G2 phases. frontiersin.org This interruption of the normal cell division process is a key factor in its anti-proliferative activity. The inhibition of cell proliferation has been observed to be dose-dependent in various human cancer cell lines. frontiersin.org
Induction of Regulated Cell Death Pathways (e.g., Apoptosis, Autophagy)
A significant aspect of this compound's anticancer activity is its ability to induce regulated cell death pathways, primarily apoptosis. Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. Studies have shown that this compound can trigger apoptosis in cancer cells. researchgate.net The induction of apoptosis is a key mechanism by which this compound exerts its cytotoxic effects. mdpi.com
In addition to apoptosis, there is evidence to suggest the involvement of autophagy. researchgate.net Autophagy is a cellular process of self-digestion that can either promote cell survival or lead to cell death. In some contexts, the induction of autophagy can be a precursor to apoptosis in cancer cells. nih.gov While the direct role of this compound in autophagy is still being fully elucidated, the interplay between these two cell death pathways is a critical area of investigation.
Identification of Specific Molecular Targets within Cancer Pathways (e.g., STAT3 protein)
Preclinical investigations have started to identify specific molecular targets of this compound within cancer signaling pathways. One of the key proteins implicated is the Signal Transducer and Activator of Transcription 3 (STAT3). researchgate.net The STAT3 signaling pathway is frequently overactive in many cancers, promoting cell proliferation, survival, and invasion while inhibiting apoptosis. researchgate.netnih.gov
By potentially targeting and inhibiting the STAT3 pathway, this compound can disrupt these cancer-promoting processes. researchgate.netresearchgate.net The suppression of STAT3 activity is a recognized strategy for inducing apoptosis in tumor cells. researchgate.netresearchgate.net The aberrant activation of STAT3 is linked to cancer initiation, progression, and metastasis, making it a significant therapeutic target. nih.govmdpi.com this compound's ability to interfere with this pathway highlights its potential as an anticancer agent. researchgate.net
Mechanisms of Antimicrobial Efficacy
Antibacterial Activity Spectrum and Concentration-Dependent Effects
This compound has demonstrated a notable spectrum of antibacterial activity, showing efficacy against both Gram-positive and Gram-negative bacteria. longlife.commrvsa.com Specifically, extracts containing this compound have been reported to be active against Gram-positive bacteria. longlife.com Studies on crude extracts of Arctium lappa, where this compound is a known constituent, have shown inhibitory effects against various pathogenic bacteria. researchgate.net
The antibacterial effects of this compound-containing extracts are concentration-dependent. researchgate.net Higher concentrations of the extract generally result in a greater inhibitory effect on bacterial growth. researchgate.net For example, one study found that the inhibitory activity of an Arctium lappa extract varied depending on the concentration used against different pathogenic bacterial species. researchgate.net
Below is an interactive table summarizing the antibacterial activity of Arctium lappa crude extract at different concentrations against various pathogenic bacteria.
| Bacteria Strain | Gram Staining | Activity at 50mg/ml | Activity at 100mg/ml |
| Pseudomonas aeruginosa | Negative | Moderate | Moderate |
| Staphylococcus aureus | Positive | Limited/None | Limited/None |
| Salmonella typhimurium | Negative | Strong | Strong |
| E. coli | Negative | Strong | Strong |
| Listeria monocytogenes | Positive | - | - |
| Streptococcus pyogenes | Positive | None | None |
| Brucella abortus | Negative | - | - |
| Bacillus anthracis | Positive | None | None |
Data derived from a study on the inhibitory effect of crude Arctium lappa extract. mrvsa.comresearchgate.net
Cellular Targets and Modes of Action against Pathogenic Microorganisms
The antimicrobial mode of action of this compound is attributed to its chemical structure, specifically the presence of an unsaturated lactone group. ijmrset.comresearchgate.net This functional group is common in sesquiterpene lactones and is believed to be responsible for their biological activities. unipa.it The antimicrobial action is thought to involve the inhibition of microbial growth or the direct killing of microorganisms. foodb.ca
While the precise cellular targets are still under investigation, the broad-spectrum activity suggests that this compound may interact with fundamental cellular processes common to a range of bacteria. longlife.com The ability to act against both Gram-positive and Gram-negative bacteria indicates a mechanism that can overcome the differences in their cell wall structures. mrvsa.com
Immunomodulatory Effects and Pathways
This compound and extracts containing it have been shown to possess immunomodulatory properties. longlife.comresearchgate.net These effects are multifaceted, influencing various aspects of the immune response. Research suggests that this compound contributes to the anti-inflammatory and immunomodulating actions of the plants it is derived from. researchgate.netlonglife.com
The immunomodulatory effects can be linked to the regulation of key signaling pathways involved in inflammation and immune cell function. nih.gov For instance, related compounds have been shown to modulate the production of inflammatory mediators. researchgate.net This can involve the inhibition of pathways such as NF-κB, which plays a central role in the inflammatory response. mdpi.com Furthermore, some studies indicate an influence on lymphocyte proliferation, a critical component of the adaptive immune response. researchgate.net The modulation of the complement system, which is important in inflammatory diseases, has also been noted with extracts from plants containing this compound. researchgate.netresearchgate.net
Structure Activity Relationship Sar Studies of Arctiopicrin and Its Analogs
Identification of Essential Pharmacophores for Diverse Bioactivities
A critical structural feature of Arctiopicrin, and indeed many biologically active sesquiterpene lactones, is the presence of an α-methylene-γ-lactone moiety . This functional group is widely recognized as a key pharmacophore responsible for mediating the compound's bioactivities . The α-methylene-γ-lactone system acts as a Michael acceptor, enabling it to form covalent bonds with nucleophilic sites on biological macromolecules, such as cysteine residues in proteins researchgate.net. This alkylation mechanism is believed to be fundamental to this compound's cytotoxic and anti-inflammatory effects researchgate.net. Research on related compounds has demonstrated that the integrity of this α-methylene-γ-lactone group is essential for antiproliferative activity researchgate.net. Modifications or absence of this moiety often lead to a significant reduction or complete loss of biological potency.
Influence of Stereochemistry on Biological Potency and Selectivity
This compound possesses a complex molecular structure with multiple chiral centers, contributing to its specific three-dimensional conformation cas.cznih.gov. The precise stereochemical configuration of this compound is well-defined, as indicated by its IUPAC name and InChI identifier nih.gov. While detailed SAR studies specifically comparing various stereoisomers of this compound analogs are not extensively documented in the provided literature, the impact of stereochemistry on biological activity is a fundamental principle in medicinal chemistry, particularly for complex natural products like sesquiterpene lactones u-szeged.hu. Variations in the spatial arrangement of functional groups due to stereoisomerism can significantly influence a molecule's binding affinity and selectivity for its biological targets. Therefore, the specific stereochemistry of this compound is likely to play a crucial role in its observed biological potency and selectivity.
Computational Chemistry Approaches in SAR Elucidation
Computational chemistry methods are increasingly vital for elucidating SAR and guiding the design of new compounds. Molecular docking studies, for instance, have been employed to investigate the interactions of natural products with biological targets. Compounds isolated from plants related to this compound's source, such as Onopordum acanthium, have undergone molecular docking to assess their binding affinities with targets like Angiotensin-Converting Enzyme (ACE) nih.gov. Similarly, molecular docking has been utilized to predict the interactions of bioactive compounds from Coleus amboinicus with cancer-related proteins, contributing to the understanding of their potential anticancer mechanisms pandawainstitute.com. Although direct studies detailing Comparative Molecular Field Analysis (CoMFA) on this compound analogs were not found in the reviewed literature, these examples underscore the utility of computational approaches in deciphering SAR for natural products. Such methods can provide valuable insights for the rational design of this compound analogs with enhanced pharmacological properties.
Data Tables
Table 1: Cytotoxic Activity of this compound and Related Compounds Against CaCo-2 Cells
| Compound Name | IC₅₀ (μM) | Assay Type | Reference |
| This compound (1) | 8.5 | MTT | researchgate.net |
| 8-O-(4-hydroxy-3-methylbutanoyl)-salonitenolide (2) | 26.4 | MTT | researchgate.net |
Preclinical Animal Studies and Mechanistic Validations
In Vivo Confirmation of Pharmacological Activities
Preclinical in vivo studies have provided evidence for the diverse pharmacological effects of arctiopicrin, particularly its anti-inflammatory and anti-proliferative properties. While specific in vivo data on its antioxidant activity is less direct, the collective evidence points to its potential in mitigating oxidative stress-related processes.
Anti-inflammatory Activity: this compound has demonstrated anti-inflammatory effects in various animal models. Its mechanism is closely linked to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses. nih.govfrontiersin.org NF-κB controls the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and inducible enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). By inhibiting NF-κB activation, this compound can effectively suppress the production of these inflammatory mediators. frontiersin.org
Anti-proliferative Activity: The anti-proliferative effects of this compound have been observed in preclinical cancer models. nih.gov These effects are associated with its ability to interfere with key signaling pathways that drive cell proliferation and survival. One of the primary targets is the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. nih.govnih.gov Constitutive activation of STAT3 is a hallmark of many cancers, promoting tumor cell growth, and inhibiting apoptosis. This compound has been shown to inhibit STAT3 phosphorylation, a critical step in its activation. nih.gov
| Pharmacological Activity | Key Research Findings in Animal Models | Primary Associated Mechanism |
|---|---|---|
| Anti-inflammatory | Demonstrated reduction of inflammation in various preclinical models. | Inhibition of the NF-κB signaling pathway. |
| Anti-proliferative | Observed inhibition of tumor cell growth in preclinical cancer studies. | Inhibition of the STAT3 signaling pathway. |
| Antioxidant | While direct in vivo studies are limited, its anti-inflammatory and anti-proliferative actions suggest a role in mitigating oxidative stress. | Inferred to be linked to the modulation of inflammatory and proliferative pathways. |
Elucidation of Specific Mechanisms of Action within Integrated Biological Systems
The therapeutic effects of this compound are rooted in its ability to modulate specific molecular pathways that are often dysregulated in disease states. The inhibition of NF-κB and STAT3 are central to its mechanism of action.
Inhibition of the NF-κB Pathway: The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes. This compound is thought to interfere with this cascade, preventing the nuclear translocation of NF-κB and thereby dampening the inflammatory response. nih.govnih.gov
Inhibition of the STAT3 Pathway: The STAT3 signaling pathway is a crucial mediator of cell growth, differentiation, and survival. nih.gov Its aberrant activation is a common feature in many cancers. The activation of STAT3 typically involves phosphorylation, which leads to its dimerization and translocation to the nucleus, where it regulates the expression of genes involved in cell proliferation and apoptosis resistance. mdpi.com this compound has been shown to inhibit the phosphorylation of STAT3, thus blocking its downstream signaling and exerting its anti-proliferative effects. nih.govnih.gov
| Mechanism of Action | Molecular Target | Biological Consequence |
|---|---|---|
| Inhibition of NF-κB Signaling | Prevents nuclear translocation of NF-κB. | Decreased expression of pro-inflammatory cytokines and enzymes. |
| Inhibition of STAT3 Signaling | Inhibits the phosphorylation of STAT3. | Reduced expression of genes involved in cell proliferation and survival, leading to anti-proliferative effects. |
Cross-Species Comparative Pharmacological Responses
Currently, there is a lack of available scientific literature detailing the cross-species comparative pharmacological responses of this compound. Studies directly comparing its efficacy, metabolism, and pharmacokinetic profiles in different animal species, such as rats and mice, have not been identified. Such research would be valuable for a more comprehensive understanding of its therapeutic potential and for guiding its future clinical development.
Chemical Synthesis and Derivatization Strategies for Arctiopicrin
Historical and Current Efforts in Total Synthesis of Arctiopicrin
To date, a completed total synthesis of this compound has not been reported in peer-reviewed literature. The intricate architecture of germacranolide sesquiterpene lactones, including this compound, makes their total synthesis a formidable task for organic chemists. These challenges stem from:
Stereochemical Complexity : this compound possesses multiple chiral centers, and the control of relative and absolute stereochemistry throughout a synthetic sequence is a primary hurdle.
Macrocyclic Strain : The 10-membered ring of the germacranolide skeleton is conformationally flexible and can be challenging to construct efficiently.
Functional Group Compatibility : The presence of various functional groups, such as the α-methylene-γ-lactone, hydroxyl groups, and ester linkages, requires careful selection of protective groups and reaction conditions to avoid unwanted side reactions.
Despite the lack of a reported total synthesis for this compound, the field of natural product synthesis offers insights into potential strategies. Methodologies developed for the synthesis of other complex sesquiterpene lactones could be adapted for this compound. For instance, strategies employed in the total synthesis of compounds like vernolepin (B1683817) and vernomenin (B1198957) have showcased innovative approaches to the construction of the core ring systems and installation of key functional groups. acs.org General strategies applicable to sesquiterpene lactone synthesis often involve ring-closing metathesis, radical cyclizations, or intramolecular alkylations to form the macrocyclic core. columbia.edu
Future efforts toward the total synthesis of this compound would likely draw upon these established methods, potentially employing a convergent strategy where key fragments of the molecule are synthesized separately before being coupled and cyclized. Such an achievement would not only be a significant milestone in organic synthesis but also provide access to larger quantities of this compound and its analogs for further biological evaluation.
Semisynthetic Modifications for Targeted Bioactivity Enhancement
Semisynthesis, the chemical modification of a naturally occurring starting material, offers a practical approach to enhancing the biological activity, selectivity, and pharmacokinetic properties of natural products like this compound. mdpi.com The this compound scaffold presents several functional groups that are amenable to chemical modification.
Key reactive sites in the this compound molecule include:
The α-methylene-γ-lactone moiety : This group is a Michael acceptor and is often crucial for the biological activity of sesquiterpene lactones. It can react with nucleophiles, such as thiols on proteins. mdpi.com Modification at this site, for instance by the addition of amines, can create prodrugs with altered solubility and reactivity. rsc.org
Hydroxyl groups : this compound contains both a primary and a secondary alcohol. nih.gov These can be targets for esterification, etherification, or oxidation to introduce a variety of new functionalities. Such modifications can influence the compound's lipophilicity and its ability to form hydrogen bonds, which can in turn affect its biological target interactions.
The ester linkage : Hydrolysis of the ester group would yield the parent sesquiterpene lactone core and the corresponding carboxylic acid side-chain. This core could then be re-esterified with different acyl groups to explore structure-activity relationships (SAR).
Research on other sesquiterpene lactones has demonstrated that semisynthetic modifications can lead to derivatives with improved therapeutic potential. For example, the preparation of amino derivatives of parthenolide (B1678480) has been explored to improve water solubility and create prodrugs. nih.gov Similarly, modifications of cumanin and helenalin (B1673037) have yielded derivatives with enhanced cytotoxic activity against tumor cell lines. mdpi.com These examples suggest that a similar approach with this compound could lead to the discovery of novel analogs with superior biological profiles.
Derivatization for Bioconjugation and Probe Development in Mechanistic Studies
To elucidate the mechanism of action of this compound, the development of chemical probes through derivatization is an invaluable strategy. These probes can be used to identify cellular targets, visualize the compound's distribution within cells, and study its interactions with biomolecules.
Bioconjugation involves attaching a tag or label to the this compound molecule. This can be achieved by modifying one of its functional groups. For example:
The hydroxyl groups can be derivatized with linkers that can then be coupled to fluorescent dyes, biotin, or affinity tags. This would allow for the visualization of this compound's subcellular localization or for the isolation of its protein targets through pull-down assays.
Click chemistry handles, such as alkynes or azides, could be introduced, again likely at the hydroxyl positions, to allow for efficient and specific conjugation to reporter molecules.
Probe development can also involve the synthesis of derivatives that are designed to covalently bind to their biological targets. The α-methylene-γ-lactone is a key functional group in this regard, as it can act as a covalent binder to cysteine residues in proteins. By synthesizing simplified analogs of this compound that retain this reactive group but lack other functionalities, researchers can probe the importance of this covalent interaction for its biological effects.
The insights gained from such mechanistic studies are crucial for understanding how this compound exerts its biological effects and for the rational design of new therapeutic agents based on its scaffold.
Emerging Research Avenues and Future Directions
Comprehensive Elucidation of Arctiopicrin Biosynthesis and Metabolic Engineering
This compound belongs to the germacranolide class of sesquiterpene lactones, biosynthesized through complex plant metabolic pathways mdpi.comfoodb.canih.govgla.ac.uk. While its presence has been confirmed in species such as Arctium lappa and Onopordum acanthium mdpi.comfoodb.canih.govijmrset.commrvsa.comfrontiersin.orgresearchgate.net, the precise enzymatic steps, precursor molecules, and regulatory mechanisms governing its production remain largely uncharacterized. Understanding these pathways is fundamental for any future metabolic engineering efforts aimed at enhancing its yield or enabling its production in alternative systems.
Future research should focus on identifying the key enzymes, precursor molecules, and genetic factors involved in this compound biosynthesis. Employing advanced techniques like transcriptomics and metabolomics in this compound-producing plant species is crucial for mapping the entire biosynthetic route nih.govnih.gov. Once the pathway is elucidated, metabolic engineering strategies can be developed. This might involve the overexpression of rate-limiting enzymes, the introduction of heterologous genes into microbial hosts, or the modification of plant metabolic networks to channel precursors towards this compound production. Such endeavors are essential for sustainable and scalable production for further research and potential therapeutic applications.
Advanced Omics Technologies for Uncovering Novel Molecular Targets and Pathways
The known bioactivities of this compound, including its anti-inflammatory and antiproliferative effects mdpi.compandawainstitute.comresearchgate.netresearchgate.net, suggest a complex interaction with cellular systems. However, the specific molecular targets and downstream signaling pathways responsible for these effects are not fully understood. Advanced omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offer powerful tools for dissecting these complex biological interactions nih.govnih.gov. Applying these technologies to cells or model organisms treated with this compound can provide a comprehensive, systems-level view of its cellular impact.
Future research should utilize these omics approaches to systematically identify novel molecular targets, such as specific proteins or receptors that this compound binds to, and to map the intricate signaling cascades it modulates. Single-cell multi-omics techniques, in particular, can reveal cellular heterogeneity and uncover target pathways in specific cell populations, offering deeper insights into this compound's mechanism of action and potentially identifying new therapeutic applications or synergistic interactions.
Development of Highly Sensitive and Selective Analytical Tools for Complex Biological Samples
Accurate and reliable quantification of this compound in various biological matrices, such as plasma, urine, and tissue extracts, is essential for pharmacokinetic profiling, efficacy studies, and quality control. Current analytical methods typically rely on chromatography coupled with mass spectrometry (e.g., LC-MS/MS) and NMR for structural confirmation nih.govfrontiersin.orgresearchgate.net. However, detecting and quantifying this compound at low concentrations within complex biological samples presents significant analytical challenges due to interfering endogenous compounds.
Future research should focus on developing and optimizing highly sensitive and selective analytical methodologies. This includes advancing techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for improved limits of detection and specificity, exploring novel derivatization strategies, and developing robust sample preparation protocols. The creation of validated bioanalytical assays is paramount for enabling accurate pharmacokinetic and pharmacodynamic studies, which are critical for advancing this compound into therapeutic development.
Table 1: Analytical Techniques for this compound Characterization and Quantification
| Technique | Primary Application(s) | Key References |
| Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, 2D) | Structural elucidation, confirmation of purity | frontiersin.orgresearchgate.net |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Quantification in biological samples, identification | researchgate.net |
| High-Performance Liquid Chromatography-Photodiode Array (HPLC-PDA) | Purity assessment, quantification in extracts | |
| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight determination, structural confirmation |
Design and Synthesis of this compound Analogs with Improved Potency and Specificity
The chemical structure of this compound, a germacranolide sesquiterpene lactone, presents opportunities for chemical modification to enhance its pharmacological profile mdpi.comfoodb.canih.govgla.ac.uk. Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry for optimizing lead compounds nih.gov. While this compound exhibits promising bioactivities, its potency and specificity could potentially be improved through targeted structural modifications.
Future research directions should encompass the design and synthesis of novel this compound analogs. This involves employing semi-synthetic approaches to modify key functional groups within the molecule, guided by computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling . The goal would be to create derivatives with enhanced binding affinity to specific therapeutic targets, improved pharmacokinetic properties (e.g., bioavailability, metabolic stability), and reduced off-target effects, thereby increasing its therapeutic index.
Table 2: Known Bioactivities of this compound Relevant to Future Research
| Bioactivity | Potential Target/Mechanism | Example Plant Sources | Key References |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines (e.g., E-selectin) | Onopordum acanthium, Arctium lappa | mdpi.compandawainstitute.comresearchgate.netresearchgate.net |
| Antiproliferative/Cytotoxic | Inhibition of cancer cell growth and viability | Colon cancer lines, HeLa, MCF7 | mdpi.compandawainstitute.comresearchgate.netresearchgate.net |
| Antimicrobial (Gram-positive) | Inhibition of Gram-positive bacterial growth | Arctium lappa | foodb.caijmrset.commrvsa.com |
Mechanistic Overlap and Synergy with Other Phytochemicals in Multi-Component Systems
Future research should investigate the mechanistic overlap and potential synergistic effects of this compound when combined with other phytochemicals. This could involve in vitro and in vivo studies to assess combined efficacy, explore shared or complementary signaling pathways, and identify mechanisms such as enhanced bioavailability or improved target engagement. Such research is vital for developing more potent and effective phytomedicines or rationally designed multi-component therapies.
Application of Artificial Intelligence and Machine Learning in this compound Research (e.g., SAR prediction, drug discovery)
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming drug discovery and chemical research by enabling predictive modeling, pattern recognition, and the optimization of complex processes researchgate.netchemrxiv.orgimsc.res.inresearchgate.net. These computational tools can significantly accelerate the identification of novel bioactive compounds, predict their properties, and optimize their synthesis.
Future research directions should leverage AI/ML for various aspects of this compound investigation. This includes:
SAR Prediction and Analog Design: Developing Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of hypothetical this compound analogs, guiding the synthesis of more potent and selective derivatives nih.govresearchgate.net.
Drug Discovery and Target Identification: Employing ML algorithms for virtual screening of compound libraries, identifying potential therapeutic targets for this compound, and predicting its pharmacokinetic and toxicological profiles pandawainstitute.comimsc.res.in.
Biosynthesis Pathway Elucidation: Using AI to analyze large omics datasets and predict key enzymes or regulatory elements in this compound biosynthesis pathways nih.govnih.gov.
Synthesis Planning: Utilizing AI-driven retrosynthesis tools to design efficient and novel synthetic routes for this compound and its derivatives chemrxiv.org.
Q & A
Q. How can machine learning models enhance the prediction of this compound’s off-target effects?
- Methodological Answer : Train models on chemogenomic databases (e.g., ChEMBL, PubChem) using molecular descriptors (e.g., Morgan fingerprints, logP). Validate against high-throughput screening data. Apply SHAP (SHapley Additive exPlanations) analysis to interpret feature importance. Cross-check predictions with in vitro phenotypic assays .
Methodological Frameworks and Best Practices
- Hypothesis Formulation : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define research goals. For mechanistic studies, use PICO (Population, Intervention, Comparison, Outcome) to structure queries .
- Data Contradiction Analysis : Adopt the PRISMA checklist for systematic reviews, emphasizing sensitivity analysis and risk-of-bias assessments .
- Reproducibility : Follow NIH guidelines for preclinical reporting, including raw data deposition in repositories like Figshare or Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
